molecular formula C18H26N2O4 B582006 (S)-1-Cbz-3-Boc-Aminopiperidine CAS No. 876379-22-5

(S)-1-Cbz-3-Boc-Aminopiperidine

Cat. No.: B582006
CAS No.: 876379-22-5
M. Wt: 334.416
InChI Key: SIONIIVXRCVHFL-HNNXBMFYSA-N
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Description

(S)-1-Cbz-3-Boc-Aminopiperidine is a chiral piperidine derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group at the amino group. These protecting groups are crucial for the compound’s stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cbz-3-Boc-Aminopiperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (S)-3-Aminopiperidine.

    Protection of the Amino Group: The amino group is first protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-3-Aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is then protected with a benzyloxycarbonyl (Cbz) group. This step involves the reaction of the Boc-protected intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Cbz-3-Boc-Aminopiperidine undergoes various chemical reactions, including:

    Hydrogenation: Removal of the Cbz protecting group using hydrogen gas in the presence of a palladium catalyst.

    Acidic Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

    Acidic Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

    Nucleophilic Substitution: Various alkyl halides or sulfonates, in the presence of a base like sodium hydride (NaH).

Major Products:

    Deprotected Amines: Removal of protecting groups yields the free amine derivatives.

    Substituted Piperidines: Nucleophilic substitution reactions result in substituted piperidine derivatives.

Scientific Research Applications

(S)-1-Cbz-3-Boc-Aminopiperidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: Researchers use this compound to study enzyme-substrate interactions and receptor binding mechanisms.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Cbz-3-Boc-Aminopiperidine is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but is used to synthesize bioactive molecules. The protecting groups (Cbz and Boc) facilitate selective reactions at specific sites, enabling the construction of complex molecular architectures.

Comparison with Similar Compounds

    (S)-1-Cbz-3-Boc-Piperidine: Similar structure but lacks the amino group.

    (S)-1-Cbz-3-Aminopiperidine: Similar structure but lacks the Boc protecting group.

    (S)-1-Boc-3-Aminopiperidine: Similar structure but lacks the Cbz protecting group.

Uniqueness: (S)-1-Cbz-3-Boc-Aminopiperidine is unique due to the presence of both Cbz and Boc protecting groups, which provide enhanced stability and reactivity. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIONIIVXRCVHFL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679447
Record name Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876379-22-5
Record name Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(R)N-CBz nipecotic acid (86 g, 327 mmol) was dissolved in toluene (100 ml) and evaporated to dryness three times. tert. Butanol (1000 ml, 10.5 mmol) and triethylamine (50.1 ml, 359 mmol) were added to the reaction mixture. The reaction mixture was stirred for 30 min., and DPPA (98.5 ml, 457 mmol) was added over 15 min. The reaction mixture was heated to 100° C. overnight. After cooling, the solvent was removed by evaporation in vacuo, and water (200 ml) was added. After overnight stirring at RT the product was isolated by filtration, and stirred with EtOAc (250 ml) for one hour. The EtOAc solution was filtered and evaporated in vacuo to give the crude product as a white solid. This material was dissolved in hot EtOAc (200 ml), and cooled to 5° C. overnight. The precipitated product was isolated by filtration, washed with cold EtOAc and dried.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
50.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
98.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-[(benzyloxy)carbonyl]-3-piperidinecarboxylic acid (3.00 g, 11.4 mmol) and Et3N (1.56 mL, 11.4 mmol) in t-BuOH (30 mL) was added diphenyl phosphoryl azide (DPPA) (2.46 mL, 11.4 mmol), and the mixture was refluxed for 21 hrs. After cooled to room temperature, the mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and a saturated aqueous NaHCO3 solution. The organic phase was washed with a saturated aqueous NaHCO3 solution and brine, dried over Na2SO4, and concentrated under reduced pressure. Purification by column chromatography on silica gel (hexane/ethyl acetate=4/1 to 3/1) gave benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate as a solid (2.22 g, yield; 58%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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